2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 937596-82-2
VCID: VC2256240
InChI: InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2
SMILES: C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline

CAS No.: 937596-82-2

Cat. No.: VC2256240

Molecular Formula: C12H10F3NO2

Molecular Weight: 257.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline - 937596-82-2

Specification

CAS No. 937596-82-2
Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
IUPAC Name 2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2
Standard InChI Key UPSXHBDHDPLACM-UHFFFAOYSA-N
SMILES C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N
Canonical SMILES C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

Compound Identification and Basic Information

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is an organic compound belonging to the class of fluorinated compounds, specifically featuring a trifluoromethyl-substituted aniline with a furylmethoxy group. This arrangement of functional groups contributes to its unique chemical behavior and potential applications in various research contexts.

Identification Parameters

The compound is characterized by several key identifiers that distinguish it in chemical databases and literature:

ParameterValue
IUPAC Name2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline
CAS Number937596-82-2
Molecular FormulaC₁₂H₁₀F₃NO₂
Molecular Weight257.21 g/mol
Reference Code10-F427031 (CymitQuimica)

This fluorinated aromatic compound features a primary amine group, a furylmethoxy substituent at the ortho position, and a trifluoromethyl group at the meta position relative to the amino group.

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline incorporates several functional groups that contribute to its chemical reactivity and physical characteristics.

Structural Features

The compound consists of an aniline core (a benzene ring with an amino group) that bears two key substituents:

  • A 2-furylmethoxy group at position 2 (ortho to the amino group)

  • A trifluoromethyl group at position 5 (meta to the amino group)

This arrangement creates a molecule with distinct electronic and steric properties that influence its behavior in chemical reactions and biological systems.

Physicochemical Properties

The physical and chemical properties of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline are determined by its structural elements:

PropertyCharacteristic
Physical AppearanceNot specified in available data
Exact Mass257.21 g/mol
SolubilityLikely soluble in organic solvents due to its lipophilic character
LipophilicityEnhanced by the presence of the trifluoromethyl group
StabilityGenerally stable under standard conditions

The trifluoromethyl group significantly influences the compound's properties by increasing its lipophilicity and metabolic stability, which are important considerations for pharmaceutical applications.

Synthesis and Preparation Methods

The synthesis of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield.

General Synthetic Approach

The preparation of this compound generally follows a synthetic pathway that may include:

  • Starting with appropriate precursors, such as 5-(trifluoromethyl)aniline

  • Reaction with furylmethoxy derivatives in the presence of suitable catalysts

  • Purification steps to isolate the target compound

Reaction Conditions

The synthesis requires controlled conditions to achieve selectivity and high yield:

  • Use of appropriate solvents that facilitate the reaction

  • Careful temperature control

  • Selection of suitable catalysts

  • Monitoring reaction progress to ensure completion

  • Purification strategies that may include crystallization, chromatography, or other separation techniques

Applications and Research Significance

2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline has potential applications in various research areas, particularly in pharmaceutical development and materials science.

Pharmaceutical Research

The compound's structural features make it relevant for pharmaceutical research in several ways:

  • Building block for drug candidates: The combination of functional groups provides a scaffold that can be modified to develop compounds with specific biological activities

  • Membrane permeability: The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes

  • Metabolic stability: Fluorinated compounds often demonstrate increased resistance to metabolic degradation

Chemical Research Applications

Beyond pharmaceutical applications, the compound may serve various roles in chemical research:

  • Synthetic intermediate in the preparation of more complex molecules

  • Model compound for studying the effects of fluorination on chemical reactivity

  • Component in the development of specialized materials with unique properties

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